GABA Receptor Binding Affinity: Homohypotaurine vs. Homotaurine IC50 Comparison
Homohypotaurine demonstrates an IC50 of 6.7 × 10⁻⁷ M in displacing [³H]GABA binding to bovine brain cortical membrane GABA receptors, which is approximately 17-fold lower in potency than homotaurine (IC50 = 3.9 × 10⁻⁸ M) under identical assay conditions [1]. Saturation experiments further established that the effect of homohypotaurine, like taurine and homotaurine, is due to a loss of high-affinity GABA sites with Kd = 10.7 nM [1].
| Evidence Dimension | GABA receptor binding affinity (IC50 for [³H]GABA displacement) |
|---|---|
| Target Compound Data | IC50 = 6.7 × 10⁻⁷ M (670 nM) |
| Comparator Or Baseline | Homotaurine: IC50 = 3.9 × 10⁻⁸ M (39 nM) |
| Quantified Difference | ~17-fold difference in potency (homotaurine is more potent) |
| Conditions | Bovine brain cortical membrane preparations, [³H]GABA radioligand binding assay |
Why This Matters
For researchers requiring precise modulation of GABAergic signaling, homohypotaurine provides a distinct intermediate potency profile between taurine and homotaurine, enabling more nuanced experimental dosing regimens in neuropharmacology studies.
- [1] Costa M, Vesci L, Fontana M, De Biase D. Displacement of [3H]GABA binding to bovine brain receptors by sulfur-containing analogues. Neurochem Int. 1990;16(3):349-353. PMID: 20504657. View Source
